Copper carbonate

説明

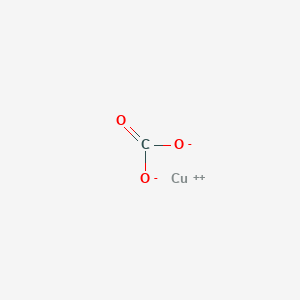

Structure

3D Structure of Parent

特性

IUPAC Name |

copper;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZOTWYUIKXWOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuCO3, CCuO3 | |

| Record name | Copper(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034471 | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-green powder; Insoluble in water; [Redox Pty MSDS] | |

| Record name | Copper(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-64-1, 7492-68-4 | |

| Record name | Copper(II) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AOA5F11GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Basic Copper Carbonate for Laboratory Professionals

Introduction: Basic copper carbonate, with the general formula Cu₂(OH)₂CO₃, is an inorganic compound that finds application as a pigment, a precursor for other copper salts and catalysts, and in various chemical syntheses.[1][2][3] It is commonly found in nature as the mineral malachite.[4] For laboratory purposes, its synthesis is a straightforward process, making it an excellent introductory experiment in inorganic chemistry. This guide provides an in-depth overview of the most common and reliable methods for the synthesis of basic this compound, tailored for researchers, scientists, and drug development professionals who may require this compound for their work.

It is important to note that the true neutral copper(II) carbonate, CuCO₃, is unstable under normal aqueous conditions and requires high pressure and temperature for its synthesis. Therefore, syntheses performed under standard laboratory conditions invariably yield basic this compound.[5]

Synthesis Methodologies

The most prevalent and accessible method for synthesizing basic this compound is through a precipitation reaction involving a soluble copper(II) salt and a soluble carbonate or bicarbonate. An alternative, less common method for beginners involves electrolysis.

Method 1: Precipitation from Soluble Copper(II) Salts

This method relies on the reaction between an aqueous solution of a copper(II) salt, typically copper(II) sulfate (CuSO₄), and a solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6] The reaction with sodium carbonate is generally preferred as it produces less effervescence.[7] The overall chemical equation for the reaction using copper sulfate and sodium carbonate is:

2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O(l) → Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + CO₂(g)[7][8]

The formation of carbon dioxide gas is responsible for the foaming observed during the reaction.[8]

This protocol is a amalgamation of established laboratory procedures.[2][3][9]

Materials and Equipment:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (anhydrous, Na₂CO₃)

-

Distilled or deionized water

-

Beakers (appropriate sizes, e.g., 250 mL, 500 mL)

-

Glass stirring rod

-

Hot plate with magnetic stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Wash bottle with distilled water

-

Drying oven or heat lamp

-

Spatula

-

Weighing balance

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of copper(II) sulfate by dissolving a pre-determined amount of CuSO₄·5H₂O in distilled water. For example, dissolve 64 g of CuSO₄·5H₂O in 175 mL of distilled water.[8]

-

Prepare a solution of sodium carbonate by dissolving a stoichiometric amount of Na₂CO₃ in distilled water. For example, dissolve 24 g of anhydrous Na₂CO₃ in 100 mL of distilled water.[8]

-

Gently heat both solutions on a hot plate with stirring to ensure complete dissolution of the solids.[8]

-

-

Precipitation:

-

Once both solutions are clear, remove them from the heat.

-

Slowly add the sodium carbonate solution to the copper(II) sulfate solution while stirring vigorously.[8][9] Add the solution in small portions to control the foaming that results from the evolution of carbon dioxide gas.[8]

-

A light blue precipitate of basic this compound will form immediately.[3]

-

-

Digestion and Cooling:

-

After the addition is complete, continue stirring the mixture for a few minutes.[8]

-

To ensure the reaction goes to completion and to improve the filterability of the precipitate, the mixture can be gently heated to 55-60 °C with stirring.[9]

-

Allow the mixture to cool to room temperature. The precipitate will settle at the bottom of the beaker.[3][9]

-

-

Isolation and Washing of the Product:

-

Set up a Buchner funnel with filter paper for vacuum filtration.

-

Decant the supernatant liquid and then transfer the precipitate to the funnel.

-

Wash the precipitate several times with distilled water to remove the soluble sodium sulfate byproduct.[3]

-

-

Drying:

-

After the final wash, draw air through the filter cake for a few minutes to remove as much water as possible.

-

Carefully remove the filter paper with the product and place it on a watch glass.

-

Dry the product in a drying oven at a low temperature (e.g., 80°C) or under a heat lamp until a constant weight is achieved. The final product should be a fine, light blue-green powder.[3]

-

Method 2: Electrolytic Synthesis

An alternative approach to producing basic this compound is through electrolysis. In this method, a copper anode is oxidized in an electrolyte solution containing carbonate or bicarbonate ions.[9]

Brief Description of the Process:

Electrolysis is carried out in a cell with a copper anode and an inert cathode (e.g., lead or another copper plate). The electrolyte is typically a solution of sodium bicarbonate or a mixture of sodium sulfate and sodium carbonate.[9] When a direct current is applied, the copper anode dissolves to form copper(II) ions (Cu²⁺). At the cathode, water is reduced to produce hydroxide ions (OH⁻) and hydrogen gas. The copper(II) ions then react with the carbonate and hydroxide ions in the solution to precipitate basic this compound.

This method can offer high purity, and the particle size of the product can be controlled by adjusting the electrolytic conditions.[8]

Data Presentation

The following tables summarize key quantitative data related to the synthesis of basic this compound.

Table 1: Reactant Quantities and Theoretical Yield for Precipitation Method

| Reactant | Molar Mass ( g/mol ) | Mass (g) | Moles |

| CuSO₄·5H₂O | 249.68 | 64 | 0.256 |

| Na₂CO₃ | 105.99 | 24 | 0.226 |

| Product | |||

| Cu₂(OH)₂CO₃ | 221.12 | Theoretical Yield (g) | 28.3 (based on Na₂CO₃) |

Note: The theoretical yield is calculated based on the limiting reagent, which in this example is sodium carbonate. A final yield of 120g was reported in one experiment with a starting amount of 256g of copper sulfate pentahydrate, however, it was noted that the product was likely still wet.[3]

Table 2: Purity and Impurity Profile of Synthesized Basic this compound

| Impurity | Concentration Limit (%) |

| Sulfates | ≤ 0.05 |

| Chlorides | ≤ 0.05 |

| Iron (Fe) | ≤ 0.03 |

| Lead (Pb) | ≤ 0.002 |

| HCl insoluble matter | ≤ 0.01 |

Data sourced from a supplier of high-purity basic this compound.[1]

Characterization of Basic this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity.

-

X-Ray Diffraction (XRD): XRD is used to determine the crystalline structure of the product. The resulting diffraction pattern should match the standard pattern for malachite (Cu₂(OH)₂CO₃).[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): The FTIR spectrum of basic this compound will show characteristic absorption bands corresponding to the hydroxyl (-OH) and carbonate (CO₃²⁻) functional groups.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal decomposition of the compound. Basic this compound typically decomposes upon heating to around 200°C, forming copper(II) oxide (CuO), water, and carbon dioxide.[10]

Safety Precautions

When synthesizing basic this compound, it is essential to follow standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves.[11]

-

Handling Chemicals: Copper(II) sulfate is harmful if swallowed and can cause serious eye irritation.[12] Avoid inhaling the dust of the reactants and the final product.[11]

-

Reaction Conditions: The reaction produces carbon dioxide gas, which can cause foaming. Perform the reaction in a large enough beaker and add the reagents slowly to control the effervescence.[8]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Logical and Experimental Workflow

The synthesis of basic this compound via precipitation follows a logical sequence of steps from reactant preparation to final product isolation.

Diagram of the Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of basic this compound.

Diagram of Chemical Transformation

Caption: The transformation of aqueous reactants to the solid product and byproducts.

References

- 1. fyhyzszy.com [fyhyzszy.com]

- 2. bismuthbuilds.medium.com [bismuthbuilds.medium.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. personal.denison.edu [personal.denison.edu]

- 6. Sciencemadness Discussion Board - Basic this compound - a Copper Series - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. researchgate.net [researchgate.net]

- 9. pjsir.org [pjsir.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. redox.com [redox.com]

An In-depth Technical Guide to the Crystalline Structure of Synthetic Copper Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structures of synthetic copper carbonates, including the neutral compound and its basic forms. It details experimental protocols for their synthesis and presents key crystallographic data in a comparative format.

Introduction to Synthetic Copper Carbonates

Synthetic copper carbonates are fascinating compounds with diverse crystalline structures and applications. While the term "copper carbonate" is often used generically, it is crucial to distinguish between the neutral copper(II) carbonate (CuCO₃) and the more commonly encountered basic copper carbonates. The two most prominent basic forms are malachite (Cu₂(OH)₂CO₃) and azurite (Cu₃(OH)₂(CO₃)₂).[1][2] These compounds are not simply hydrates but distinct chemical entities with unique crystal lattices. The neutral form, CuCO₃, is notably challenging to synthesize and is unstable under ambient conditions, readily reacting with moisture.[3] In contrast, malachite and azurite are stable and have been synthesized for various applications, including as pigments and catalysts.[2]

Crystalline Structures of Synthetic Copper Carbonates

The crystallographic properties of neutral and basic copper carbonates are fundamentally different, arising from their distinct chemical formulas and the coordination environments of the copper atoms.

Neutral Copper(II) Carbonate (CuCO₃)

Neutral copper(II) carbonate possesses a monoclinic crystal structure.[3] In this arrangement, the copper ion is in a distorted square pyramidal coordination environment, bonded to five oxygen atoms.[3][4]

Basic this compound: Malachite (Cu₂(OH)₂CO₃)

Malachite also crystallizes in the monoclinic system.[5] Its structure is characterized by chains of alternating copper ions and hydroxide ions, which are interconnected by carbonate groups.[6]

Basic this compound: Azurite (Cu₃(OH)₂(CO₃)₂)

Similar to the other forms, azurite exhibits a monoclinic crystal structure. The arrangement of atoms in azurite is more complex due to the higher ratio of copper to carbonate and hydroxide ions.

Table 1: Crystallographic Data of Synthetic Copper Carbonates

| Property | Neutral this compound (CuCO₃) | Malachite (Cu₂(OH)₂CO₃) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Pa-C 2 s (7) | P2₁/a |

| Lattice Parameters | a = 6.092 Å, b = 4.493 Å, c = 7.030 Å | a ≈ 9.502 Å, b ≈ 11.974 Å, c ≈ 3.240 Å |

| α = 90°, β = 101.34°, γ = 90° | β ≈ 98.75° |

Data sourced from multiple crystallographic studies.[3][5]

Experimental Protocols for Synthesis

The synthesis of the different forms of this compound requires distinct experimental conditions, reflecting their varying stabilities.

Synthesis of Neutral Copper(II) Carbonate

The synthesis of pure, neutral CuCO₃ is a significant challenge due to its instability in the presence of water. The first reliable synthesis was reported by Ehrhardt et al. in 1973.[3][7]

High-Pressure, High-Temperature Synthesis Protocol:

-

Starting Material: Basic this compound (e.g., malachite).

-

Atmosphere: A high pressure of carbon dioxide is essential to prevent the formation of copper oxide. This is typically achieved by the thermal decomposition of a substance like silver oxalate (Ag₂C₂O₄) within the reaction vessel.[3]

-

Temperature: The reaction is carried out at approximately 500°C.[3]

-

Pressure: A pressure of 2 GPa (around 20,000 atmospheres) is applied.[3]

-

Procedure: The basic this compound is heated under the specified high-pressure CO₂ atmosphere. The resulting product is a gray powder of neutral CuCO₃.[3]

Synthesis of Basic Copper Carbonates (Malachite and Azurite)

The synthesis of malachite and azurite is commonly achieved through precipitation reactions in aqueous solutions. The specific crystalline phase obtained (malachite vs. azurite) is highly dependent on the reaction conditions such as pH, temperature, and the concentrations of the reactants.

General Precipitation Protocol:

-

Reactants: A soluble copper(II) salt (e.g., copper(II) sulfate, CuSO₄) and a carbonate source (e.g., sodium carbonate, Na₂CO₃, or sodium bicarbonate, NaHCO₃).[8][9]

-

Procedure: a. Prepare aqueous solutions of the copper salt and the carbonate source. b. Slowly add the copper salt solution to the carbonate solution with constant stirring.[9][10] c. A precipitate of basic this compound will form. d. The reaction mixture may be heated to a specific temperature (e.g., 55-60°C) to promote the formation of a specific crystalline phase.[10] e. After the reaction is complete, the precipitate is collected by filtration, washed with deionized water to remove soluble byproducts, and dried.[10]

Table 2: Experimental Conditions for Basic this compound Synthesis

| Parameter | Malachite (Cu₂(OH)₂CO₃) |

| Copper Salt | Copper(II) Sulfate (CuSO₄) |

| Carbonate Source | Sodium Carbonate (Na₂CO₃) |

| Temperature | 55-60 °C |

| pH | ~8.0-8.2 |

| Observations | A green precipitate is formed. |

These parameters are based on typical laboratory synthesis procedures.[10][11]

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of synthetic copper carbonates. The diffraction pattern, with its characteristic peak positions (2θ) and intensities, serves as a fingerprint for each specific crystal structure.

Table 3: Representative X-ray Diffraction Data for Malachite (Cu₂(OH)₂CO₃) (JCPDS Card No. 41-1390)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 14.8 | 5.98 | 60 |

| 17.6 | 5.04 | 100 |

| 24.1 | 3.69 | 85 |

| 31.2 | 2.86 | 75 |

| 35.8 | 2.51 | 50 |

| 39.5 | 2.28 | 40 |

Data is representative and may vary slightly based on experimental conditions and sample preparation.[12]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis and characterization of synthetic copper carbonates.

References

- 1. mp-27249: CuCO3 (monoclinic, Cm, 8) [legacy.materialsproject.org]

- 2. Basic this compound - Wikipedia [en.wikipedia.org]

- 3. Copper(II) carbonate - Wikipedia [en.wikipedia.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Malachite (Cu2(CO3)(OH)2) | 1319-53-5 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Copper (II) Carbonate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 8. EXPERIMENTS - CuCO3 [madlab.neocities.org]

- 9. Sciencemadness Discussion Board - Basic this compound - a Copper Series - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. personal.denison.edu [personal.denison.edu]

- 11. CN105753049A - Preparation method of basic this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Solubility of Copper Carbonate in Organic Solvents: An In-depth Technical Guide

An in-depth technical guide on the solubility of copper carbonate in organic solvents.

Disclaimer: The provided information is for research and informational purposes only and should not be considered as a substitute for professional scientific advice.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. It is crucial to distinguish between two forms: the neutral copper(II) carbonate (CuCO₃) and the more common basic this compound (Cu₂(OH)₂CO₃). Most commercially available "this compound" is the basic form. This guide primarily focuses on basic this compound due to the scarcity of data on the neutral form.

A key finding is that basic this compound is generally considered insoluble in common non-reactive organic solvents. Its dissolution in many organic media, particularly acidic ones, is not a simple physical process but rather a chemical reaction that leads to the formation of new, soluble copper species. This guide summarizes the available qualitative and limited quantitative solubility information, details the reactive nature of its dissolution, and provides general experimental protocols for determining its solubility.

Introduction to this compound

2.1. Basic this compound (CuCO₃·Cu(OH)₂)

-

Appearance: Green crystalline solid.

-

Occurrence: Found naturally as the mineral malachite.

-

Commonality: The most prevalent form of this compound in laboratory and industrial use.[1]

2.2. Neutral Copper(II) Carbonate (CuCO₃)

-

Appearance: Gray powder.

-

Stability: Unstable in the presence of water and decomposes in moist air.

-

Synthesis: Requires high pressure and temperature for synthesis and is rarely encountered.[2]

Due to its instability and rarity, there is virtually no data on the solubility of neutral copper(II) carbonate in organic solvents. Therefore, the remainder of this guide will focus on basic this compound .

Solubility of Basic this compound in Organic Solvents

3.1. Qualitative Solubility

Basic this compound is widely reported to be insoluble in water and common organic solvents.

Table 1: Qualitative Solubility of Basic this compound in Various Solvents

| Solvent Class | Specific Solvents | Solubility | Citation(s) |

| Water | Water (cold) | Insoluble | [3][4] |

| Alcohols | Ethanol, Alcohol (general) | Insoluble | [3][5] |

| Other Organic Solvents | General organic solvents | Insoluble | [1] |

3.2. Reactive Dissolution in Organic Acids

The most significant interaction of basic this compound with organic solvents occurs with organic acids. This is not a true solubility phenomenon but a chemical reaction that produces soluble copper(II) carboxylate salts, water, and carbon dioxide.[6][7][8]

The general reaction is as follows:

CuCO₃·Cu(OH)₂(s) + 4 RCOOH(aq/organic) → 2 Cu(RCOO)₂(aq/organic) + 3 H₂O(l) + CO₂(g)

Table 2: Reactivity and Dissolution of Basic this compound in Organic Acids

| Organic Acid | Observation | Product | Citation(s) |

| Acetic Acid | Dissolves to form a blue/green solution | Copper(II) acetate | [6][8] |

| Other Carboxylic Acids | Dissolves to form soluble carboxylates | Copper(II) carboxylates | [7][9] |

This reactivity is crucial in various applications, including the synthesis of copper-based catalysts and pigments.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are scarce, general methods for determining the solubility of inorganic salts in organic solvents can be adapted.

4.1. Gravimetric Method

This method is suitable for determining the solubility of sparingly soluble salts.

Protocol:

-

Saturation: Prepare a saturated solution by adding an excess of finely powdered basic this compound to the organic solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution. This can be achieved by filtration through a fine-porosity filter or by centrifugation.

-

Evaporation: Take a known volume or mass of the clear saturated solution and evaporate the solvent completely in a pre-weighed container.

-

Weighing: Weigh the container with the dried residue. The mass of the residue corresponds to the amount of dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL or other desired units.

4.2. Spectroscopic Method (for colored solutions)

Given that copper(II) solutions are colored, UV-Visible spectrophotometry can be a sensitive method for determining concentration. This is particularly useful if the dissolution results in a colored solution (e.g., reaction with an organic ligand).

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of a known soluble copper salt (e.g., copper(II) sulfate or the expected copper carboxylate product) in the organic solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution of basic this compound in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

Dilution (if necessary): After separating the undissolved solid, it may be necessary to dilute the saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the (diluted) saturated solution at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of copper in the saturated solution.

-

Solubility Calculation: Calculate the solubility of the basic this compound, taking into account any dilutions.

Visualizations

5.1. Logical Relationship of this compound Dissolution

Caption: Dissolution pathways of basic this compound.

5.2. Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric solubility determination workflow.

Conclusion

The solubility of basic this compound in organic solvents is predominantly characterized by its general insolubility in non-reactive solvents and its reactive dissolution in organic acids. For researchers and professionals in drug development and other scientific fields, it is critical to understand that the "dissolution" in many organic systems is a chemical transformation. The provided experimental protocols offer a starting point for quantifying the solubility in specific organic solvents where such data is currently lacking. Future research would be valuable in establishing a quantitative database of this compound solubility in a broader range of organic media.

References

- 1. Basic this compound - Wikipedia [en.wikipedia.org]

- 2. Copper(II) carbonate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Client Challenge [copper-chemistry.fandom.com]

- 5. chembk.com [chembk.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

thermal decomposition of copper carbonate mechanism

An In-Depth Technical Guide to the Thermal Decomposition of Copper Carbonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition of this compound, with a particular focus on the mechanisms and kinetics of this process. It is intended for an audience with a technical background in chemistry and materials science.

Introduction

The thermal decomposition of this compound is a fundamental chemical reaction with applications in various fields, including catalyst synthesis, pigment production, and as a precursor for copper-based nanomaterials. While often represented by the simple equation for copper(II) carbonate, the more common starting materials are basic copper carbonates such as malachite and azurite. Understanding the stepwise decomposition of these minerals is crucial for controlling the properties of the final copper oxide product.

This document details the mechanistic pathways of decomposition for both synthetic this compound and its naturally occurring basic forms. It presents quantitative data from thermogravimetric and calorimetric studies and provides detailed protocols for the key analytical techniques employed in this field of research.

Core Concepts of Solid-State Decomposition

The thermal decomposition of a solid like this compound is a complex process governed by solid-state reaction kinetics. Unlike reactions in the gas or liquid phase, the mobility of reactants is limited, and the reaction often proceeds through the formation and growth of nuclei of the product phase within the solid reactant. The overall kinetics of such reactions are typically described by mathematical models that consider factors such as nucleation, geometric progression of the reaction interface, and diffusion of gaseous products.

Key parameters derived from kinetic studies include:

-

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.

-

Pre-exponential Factor (A): A frequency factor related to the number of collisions with the correct orientation for a reaction to occur.

-

Reaction Model: A mathematical function that describes the solid-state reaction mechanism.

Thermal Decomposition of Copper(II) Carbonate (CuCO₃)

The thermal decomposition of pure copper(II) carbonate is a single-step process that yields copper(II) oxide and carbon dioxide gas. The solid copper(II) carbonate, which is typically a green powder, transforms into black copper(II) oxide upon heating.

Reaction Equation:

CuCO₃(s) → CuO(s) + CO₂(g)

The decomposition temperature for copper(II) carbonate is reported to be around 290 °C.

Thermal Decomposition of Basic Copper Carbonates

In practice, the starting material is often a basic this compound, a mixture of this compound and copper hydroxide. The two most common forms are malachite and azurite. Their decomposition is more complex than that of simple this compound, involving the evolution of both carbon dioxide and water.

Malachite [Cu₂(OH)₂CO₃]

The thermal decomposition of malachite, a common green this compound mineral, is generally considered a single-step process where water and carbon dioxide are lost simultaneously to form copper(II) oxide. However, some studies suggest a more complex, multi-stage decomposition.

Overall Reaction Equation:

Cu₂(OH)₂CO₃(s) → 2CuO(s) + H₂O(g) + CO₂(g)

Thermogravimetric analysis (TGA) of malachite typically shows a single, sharp weight loss event. One study indicates that malachite decomposes in a single step at approximately 380°C when heated in a helium carrier gas at a rate of 10°C/min. Another study reports that under a dynamic vacuum, the decomposition occurs at a lower temperature. It has been observed that the decomposition temperature is influenced by the heating rate and the surrounding atmosphere.

Azurite [Cu₃(OH)₂(CO₃)₂]

Azurite, a blue basic this compound mineral, undergoes a more complex, two-step thermal decomposition. In the first step, one molecule of water and one molecule of carbon dioxide are lost, forming an intermediate species. This intermediate then decomposes in a second step to yield copper(II) oxide, with the release of the remaining carbon dioxide.

Reaction Pathway:

-

Step 1: 2--INVALID-LINK-- → 3CuO(s) + Cu₃(OH)₂(CO₃)(s) + CO₂(g)

-

Step 2: Cu₃(OH)₂(CO₃)(s) → 3CuO(s) + H₂O(g) + CO₂(g)

Overall Reaction Equation:

2--INVALID-LINK-- → 6CuO(s) + H₂O(g) + 3CO₂(g)

Studies using TGA have shown that azurite decomposes in two roughly equal steps, with the loss of half of its CO₂ and water content in each step.

Data Presentation

The following tables summarize the quantitative data found in the literature for the thermal decomposition of malachite and azurite.

Table 1: Thermal Decomposition Data for Malachite [Cu₂(OH)₂CO₃]

| Parameter | Value | Conditions | Reference |

| Decomposition Temperature | ~380 °C | Helium atmosphere, 10 °C/min heating rate | |

| Apparent Activation Energy | 131.3 ± 0.4 kJ/mol | Under reduced pressure (0.20 ≤ α ≤ 0.95) | |

| Apparent Activation Energy | Increases with conversion, then constant at ~131 kJ/mol | Static air (α ≥ 0.4) | |

| Total Mass Loss (calculated) | 28.0% | - | |

| Total Mass Loss (measured) | 28.21 ± 0.28% | Various atmospheres |

Table 2: Thermal Decomposition Data for Azurite [Cu₃(OH)₂(CO₃)₂]

| Parameter | Value | Conditions | Reference |

| Decomposition | Two-step process | Helium atmosphere, 10 °C/min heating rate | |

| Gaseous Products | CO₂ and H₂O | - |

Experimental Protocols

The following are detailed methodologies for the key experiments used to study the thermal decomposition of this compound.

Sample Preparation for Thermal Analysis

-

Grinding: If the starting material is in a large crystalline or mineral form, it should be gently ground to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat transfer throughout the sample.

-

Sieving: To obtain a narrow particle size distribution, the ground powder can be sieved through a series of standard mesh sieves.

-

Drying: To remove any adsorbed moisture, the sample should be dried in an oven at a temperature below its decomposition point (e.g., 100-110 °C) for several hours or overnight.

-

Storage: The dried sample should be stored in a desiccator to prevent re-adsorption of moisture before analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation: A simultaneous TGA/DSC instrument is recommended to obtain concurrent information on mass loss and heat flow.

Calibration:

-

Temperature Calibration: Calibrate the instrument's temperature scale using certified reference materials with known melting points (e.g., indium, zinc, aluminum) under the same experimental conditions (heating rate, purge gas) to be used for the sample analysis.

-

Heat Flow Calibration: Calibrate the heat flow signal using a certified reference material with a known enthalpy of fusion (e.g., indium).

-

Mass Calibration: Calibrate the microbalance of the TGA using standard calibration weights.

Experimental Procedure:

-

Sample Weighing: Accurately weigh a small amount of the prepared sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Use an empty crucible of the same material as a reference for DSC measurements.

-

Set the desired atmosphere (e.g., high-purity nitrogen or helium for inert conditions, or air for oxidative studies) with a constant flow rate (e.g., 50-100 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C for basic copper carbonates).

-

-

Data Acquisition: Record the sample mass, temperature, and heat flow as a function of time.

-

Data Analysis:

-

Plot the mass loss versus temperature (TGA curve).

-

Plot the derivative of the mass loss versus temperature (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Plot the heat flow versus temperature (DSC curve) to identify endothermic or exothermic events associated with the decomposition.

-

Determine the onset and peak temperatures of decomposition, as well as the percentage mass loss for each step.

-

Use appropriate kinetic analysis software to determine the activation energy and pre-exponential factor from a series of experiments performed at different heating rates (isoconversional methods like Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose are commonly used).

-

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Instrumentation: A TGA instrument coupled to a mass spectrometer via a heated transfer line.

Calibration:

-

Mass Spectrometer Tuning: Tune the mass spectrometer according to the manufacturer's instructions to ensure optimal sensitivity and resolution.

-

Gas Calibration: Introduce known calibration gases (e.g., CO₂, H₂O vapor) to the mass spectrometer to confirm the mass-to-charge ratios (m/z) of the expected evolved gases and to potentially quantify their signals.

Experimental Procedure:

-

TGA-MS Setup:

-

Follow the TGA procedure as described above.

-

Heat the transfer line to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

-

MS Data Acquisition:

-

Set the mass spectrometer to monitor the specific m/z values corresponding to the expected gaseous products (e.g., m/z 44 for CO₂ and m/z 18 for H₂O).

-

Acquire mass spectral data continuously throughout the TGA experiment.

-

-

Data Analysis:

-

Plot the ion current for each specific m/z value as a function of temperature.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA curve and the thermal events in the DSC curve.

-

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Reaction pathways for the thermal decomposition of malachite and azurite.

Caption: Experimental workflow for studying thermal decomposition.

An In-depth Technical Guide on the Natural Occurrence and Formation of Azurite and Malachite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azurite [Cu₃(CO₃)₂(OH)₂] and malachite [Cu₂(CO₃)(OH)₂] are secondary copper carbonate hydroxide minerals renowned for their vibrant blue and green hues, respectively. Their formation is intrinsically linked to the oxidative weathering of primary copper sulfide ores. This technical guide provides a comprehensive overview of the geological settings, geochemical parameters, and chemical reactions governing the natural occurrence and formation of these minerals. Detailed experimental protocols for their laboratory synthesis are presented, alongside quantitative data on their stability fields. Furthermore, this guide employs Graphviz visualizations to elucidate the complex transformation pathways and experimental workflows, offering a valuable resource for researchers in geochemistry, materials science, and potentially those exploring the unique properties of these minerals in drug development.

Natural Occurrence and Geological Settings

Azurite and malachite are exclusively found in the oxidized zones of copper ore deposits, which are located at shallow depths above the primary ore body.[1] Their genesis is a direct result of the chemical alteration of primary copper sulfide minerals, such as chalcopyrite (CuFeS₂), bornite (Cu₅FeS₄), and chalcocite (Cu₂S), when they are exposed to the atmosphere and circulating groundwater.[2][3]

The host rock plays a crucial role in the formation of these secondary minerals. Carbonate-rich rocks, like limestone (CaCO₃) and marble, are particularly conducive environments.[1] These rocks neutralize the acidic, copper-bearing solutions percolating from the oxidizing sulfides, facilitating the precipitation of this compound minerals within fractures, cavities, and porous spaces.[1] Sandstone can also serve as a host rock, with azurite and malachite crystallizing within its fracture networks.[2] Notable deposits of azurite and malachite are found worldwide, including in the southwestern United States (Arizona, New Mexico, Utah), Namibia, Australia, and the Democratic Republic of Congo.[2][4]

Geochemical Formation and Stability

The formation of azurite and malachite is a complex interplay of various physicochemical parameters, primarily pH, the partial pressure of carbon dioxide (pCO₂), and the oxidation-reduction potential (Eh). Malachite is the more common and stable of the two copper carbonates under typical atmospheric conditions.[5][6] Azurite, while chemically similar, forms under more specific and somewhat unusual conditions.[5]

Chemical Reactions

The fundamental chemical transformation involves the oxidation of primary copper sulfides to release copper ions (Cu²⁺) into solution. These acidic, copper-rich solutions then react with carbonate ions (CO₃²⁻) from the surrounding environment.

The simplified overall reactions for the formation from a primary sulfide like chalcopyrite are:

Oxidation of Chalcopyrite: 4CuFeS₂(s) + 17O₂(g) + 10H₂O(l) → 4Cu²⁺(aq) + 4Fe(OH)₃(s) + 8SO₄²⁻(aq) + 8H⁺(aq)

Formation of Malachite: 2Cu²⁺(aq) + CO₃²⁻(aq) + 2OH⁻(aq) → Cu₂(CO₃)(OH)₂(s)

Formation of Azurite: 3Cu²⁺(aq) + 2CO₃²⁻(aq) + 2OH⁻(aq) → Cu₃(CO₃)₂(OH)₂(s)

Physicochemical Stability Fields

The stability of azurite versus malachite is highly sensitive to the partial pressure of CO₂ and the pH of the aqueous environment.[5][7] Malachite is favored in environments with lower CO₂ partial pressure and slightly more alkaline conditions, while azurite formation requires a higher partial pressure of CO₂ and relatively more acidic conditions.[3][5] The frequent occurrence of azurite altering to malachite, often forming pseudomorphs, is a testament to malachite's greater stability under surface conditions.[5] This transformation is driven by a decrease in CO₂ concentration in the surrounding environment.[8]

The equilibrium between azurite and malachite can be represented by the following reaction:

Cu₃(CO₃)₂(OH)₂(s) + H₂O(l) ⇌ 1.5Cu₂(CO₃)(OH)₂(s) + 0.5CO₂(g)

A critical factor is the pCO₂, with the equilibrium between the two minerals being reached at a pCO₂ of approximately 10⁻³·⁴⁵ atm, a value very close to the normal atmospheric partial pressure of CO₂.[1][6] This proximity explains the sensitive nature of their formation and transformation.

Table 1: Quantitative Stability Data for Azurite and Malachite

| Parameter | Malachite (Cu₂(CO₃)(OH)₂) | Azurite (Cu₃(CO₃)₂(OH)₂) | Reference(s) |

| pH Range for Formation | ~7.0 - 8.5 | ~5.0 - 7.0 | [3] |

| CO₂ Partial Pressure (pCO₂) for Stability | < 10⁻³·⁴⁵ atm | > 10⁻³·⁴⁵ atm | [1][6] |

| Temperature of Formation (from isotopic studies) | ~10 - 30°C | ~10 - 30°C | [9] |

| Crystal System | Monoclinic | Monoclinic | [4] |

| Mohs Hardness | 3.5 - 4 | 3.5 - 4 | [4] |

Experimental Protocols for Synthesis

The laboratory synthesis of azurite and malachite provides a means to study their formation under controlled conditions and to produce these materials for various applications.

Synthesis of Malachite

A common method for synthesizing malachite involves the reaction of a soluble copper(II) salt with a carbonate source in an aqueous solution.

Protocol 1: Precipitation from Copper(II) Sulfate and Sodium Carbonate

-

Reagents and Equipment:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Drying oven

-

-

Procedure:

-

Prepare a solution of copper(II) sulfate by dissolving a specific amount (e.g., 3.10 g) in distilled water (e.g., 12.5 mL).

-

In a separate beaker, prepare a solution of sodium carbonate (e.g., 1.45 g in 25 mL of distilled water).

-

Slowly add the sodium carbonate solution to the copper(II) sulfate solution while stirring continuously. A light blue precipitate will form.

-

Cool the mixture in an ice bath for approximately 30 minutes.

-

Separate the precipitate by gravity filtration.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the resulting malachite powder in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

-

Synthesis of Azurite

The synthesis of pure azurite is more challenging due to its lower stability compared to malachite. The key is to maintain a higher partial pressure of CO₂ and control the pH.

Protocol 2: Controlled Precipitation for Azurite Formation

-

Reagents and Equipment:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated sodium carbonate solution (Na₂CO₃)

-

Controlled temperature water bath (45-65°C)

-

pH meter

-

Reaction vessel with a gas inlet for CO₂ (optional, for enhanced control)

-

Filtration apparatus

-

Ethanol for washing

-

Drying oven

-

-

Procedure:

-

Prepare a concentrated solution of sodium carbonate.

-

Prepare a solution of copper(II) sulfate.

-

Heat the sodium carbonate solution to a temperature between 45-65°C in the reaction vessel.

-

Slowly add the copper(II) sulfate solution to the heated sodium carbonate solution while vigorously stirring. Azurite will initially precipitate.[2]

-

To prevent the conversion to malachite, it is crucial to work quickly. The reaction should be cooled down shortly after the precipitation of the blue azurite.

-

Filter the precipitate immediately.

-

Wash the azurite precipitate with ethanol to remove water and inhibit the transformation to malachite.[2]

-

Dry the azurite powder at a low temperature.

Note: The conversion to malachite can occur within two hours under these conditions. To favor azurite, a higher concentration of carbonate and rapid separation are essential.[2]

-

Mandatory Visualizations

Geochemical Formation Pathway

Caption: Geochemical pathway from primary copper sulfide to azurite and malachite.

Experimental Workflow for Malachite Synthesis

Caption: Experimental workflow for the laboratory synthesis of malachite.

Logical Relationship of Stability Fields

Caption: Logical relationship between environmental conditions and mineral stability.

Conclusion

The formation of azurite and malachite serves as a clear indicator of the geochemical processes occurring in the oxidized zones of copper deposits. Their genesis is governed by a delicate balance of pH and CO₂ partial pressure, with malachite being the more stable phase under ambient surface conditions. The provided experimental protocols offer a basis for the controlled synthesis of these minerals, enabling further research into their properties and potential applications. The visual representations of the formation pathways and experimental workflows aim to provide a clear and concise understanding of these complex processes for researchers and scientists.

References

- 1. rruff.net [rruff.net]

- 2. Sciencemadness Discussion Board - Azurite synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Azurite [turnstone.ca]

- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 5. researchgate.net [researchgate.net]

- 6. Flow diagram of mineral phase transformation experimental process. [ijmmm.ustb.edu.cn]

- 7. researchgate.net [researchgate.net]

- 8. Thinking and Experiencing 'Techne': Making Azurite. Part 2 • V&A Blog [vam.ac.uk]

- 9. chymist.com [chymist.com]

A Technical Guide to Copper-Based and Carbon Quantum Dots for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as promising tools in the fields of biomedical research and drug development. Their unique optical and electronic properties, including size-tunable fluorescence, high photostability, and large surface areas for functionalization, make them ideal candidates for bioimaging, drug delivery, and therapeutic applications. While the direct synthesis of quantum dots from copper carbonate precursors is not extensively documented in current literature, this guide provides a comprehensive overview of the synthesis, characterization, and application of copper-based quantum dots using various other copper precursors, such as copper oxide, copper sulfide, and copper salts. Furthermore, this document delves into the well-established field of carbon quantum dots (CQDs), which offer a biocompatible and cost-effective alternative for similar biomedical applications. This technical guide details experimental protocols, summarizes key quantitative data, and visualizes experimental workflows and signaling pathways to equip researchers with the foundational knowledge to leverage these nanomaterials in their work.

Introduction to Quantum Dots

Quantum dots are crystalline semiconductor materials with diameters in the range of 2 to 10 nanometers.[1] Due to their small size, they exhibit quantum confinement effects, which lead to size-dependent optical and electronic properties.[2] Larger QDs emit longer wavelength light (red-shifted), while smaller QDs emit shorter wavelength light (blue-shifted).[1] This tunability, along with their broad absorption spectra and narrow, symmetric emission peaks, makes them superior to traditional organic fluorescent dyes for applications requiring multiplexed imaging.[3]

Copper-based quantum dots have garnered significant attention as a less toxic alternative to traditional cadmium-based QDs.[4] Carbon quantum dots, with their excellent biocompatibility, water solubility, and low cost, are also at the forefront of biomedical research.[5]

Synthesis of Copper-Based and Carbon Quantum Dots

The synthesis of quantum dots can be broadly categorized into top-down and bottom-up approaches.[6] The top-down methods, such as laser ablation and arc discharge, involve the breakdown of larger materials into nanoparticles.[5] The bottom-up methods, which are more common for synthesizing QDs with controlled properties, involve the chemical synthesis of nanoparticles from molecular precursors.[5]

Experimental Protocol: Hydrothermal Synthesis of Carbon Quantum Dots from Orange Juice

This protocol describes a simple, green, and low-cost method for synthesizing carbon quantum dots using a hydrothermal approach with a natural carbon source.

Materials:

-

Fresh orange juice

-

Deionized water

-

Teflon-lined hydrothermal autoclave reactor

-

0.22 µm syringe filter

-

Vortex mixer

-

UV lamp

Procedure:

-

Extract fresh orange juice and dilute it with an equal volume of deionized water.

-

Thoroughly mix the solution using a vortex mixer to ensure homogeneity.[7]

-

Transfer the solution into a Teflon-lined hydrothermal autoclave reactor.[7]

-

Seal the reactor and heat it at a high temperature (e.g., 180-200°C) for a specified duration (e.g., 8-12 hours). The reaction time and temperature can be varied to control the particle size of the resulting CQDs.[7]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

The resulting brownish solution contains CQDs.[7]

-

To remove larger particles and contaminants, pass the solution through a 0.22 µm syringe filter.[7]

-

The purified CQD solution can be stored for further characterization and use.

-

Visualize the fluorescence of the synthesized CQDs by exposing the solution to a UV lamp.[7]

Experimental Protocol: Chemical Reduction Synthesis of Copper Quantum Dots

This protocol outlines the synthesis of metallic copper quantum dots using a chemical reduction method with copper chloride as the precursor and sodium borohydride as the reducing agent.[8]

Materials:

-

Copper chloride (CuCl₂)

-

Citric acid or Cetyltrimethylammonium bromide (CTAB) as a surfactant

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Magnetic stirrer

Procedure:

-

Prepare an aqueous solution of copper chloride.

-

Add the surfactant (citric acid or CTAB) to the copper chloride solution under magnetic stirring.[8]

-

Slowly add a freshly prepared aqueous solution of sodium borohydride (the reducing agent) to the mixture while stirring vigorously.[8]

-

The reaction mixture will change color, indicating the formation of copper nanoparticles.

-

Continue stirring for a sufficient period to ensure the completion of the reaction and stabilization of the quantum dots by the surfactant.

-

The resulting colloidal solution contains copper quantum dots. The size of the QDs can be tuned by varying the concentration of the reducing agent.[9]

-

The synthesized copper quantum dots can be characterized for their morphological and optical properties.

Characterization of Quantum Dots

A variety of analytical techniques are employed to characterize the size, morphology, crystal structure, and optical properties of synthesized quantum dots.

| Characterization Technique | Information Obtained |

| Transmission Electron Microscopy (TEM) | Provides high-resolution images to determine the size, shape, and morphology of individual quantum dots.[2][9] |

| Scanning Electron Microscopy (SEM) | Used to analyze the surface morphology and topography of quantum dot samples.[9] |

| X-ray Diffraction (XRD) | Determines the crystal structure and phase purity of the synthesized quantum dots.[6] |

| UV-Visible Spectroscopy | Measures the absorption spectra of quantum dots, which can be used to estimate their band gap energy.[9] |

| Photoluminescence (PL) Spectroscopy | Characterizes the emission spectra of quantum dots, revealing their fluorescence properties, including emission wavelength and intensity.[10] |

| Energy Dispersive X-ray Spectroscopy (EDX) | Confirms the elemental composition of the synthesized quantum dots.[10] |

Quantitative Data Summary

The following tables summarize key quantitative data for copper-based and carbon quantum dots from various studies.

Table 1: Properties of Copper-Based Quantum Dots

| Precursor | Synthesis Method | Average Size (nm) | Band Gap (eV) | Emission Wavelength (nm) | Reference |

| Copper (I) Oxide | Wet Chemical | ~5 | - | - | [2] |

| Copper Sulfide | UV-Irradiation | 5.4 - 9.1 | - | - | [10] |

| Copper Chloride | Chemical Reduction | 3 - 10 | 3.67 - 4.52 | ~550 (protein-based) | [8][9][11] |

| Copper Oxide | Electrochemical | ~2.3 | 2 - 2.5 | - | [12] |

Table 2: Properties of Carbon Quantum Dots

| Carbon Source | Synthesis Method | Average Size (nm) | Quantum Yield (%) | Emission Wavelength (nm) | Reference |

| Aloe Vera Extract | Pyrolysis | - | 12.3 | Blue | [5] |

| Pomelo Juice | Hydrothermal | - | - | - | [5] |

| Orange Juice | Hydrothermal | 2 - 10 | - | - | [7] |

| Activated Carbon | Ultrasonic | 5 - 10 | - | - | [13] |

Applications in Drug Delivery and Bioimaging

Quantum dots serve as versatile platforms for drug delivery and bioimaging due to their high surface area-to-volume ratio, which allows for the attachment of various molecules, including drugs, targeting ligands, and imaging agents.[1]

Drug Delivery Mechanisms

Quantum dots can be functionalized to carry and deliver therapeutic agents to specific cells or tissues. The release of the drug can be triggered by internal or external stimuli, such as changes in pH, enzyme activity, or light.

Bioimaging

The bright and stable fluorescence of quantum dots makes them excellent probes for in vitro and in vivo imaging.[6] They can be used to label and track cells, monitor drug delivery, and visualize biological processes at the molecular level.

Signaling Pathways

While specific signaling pathways initiated by this compound-derived quantum dots are not well-defined, studies on copper-based nanoparticles suggest their interaction with cellular redox systems. The release of copper ions from these nanoparticles can trigger cellular responses involving the glutathione (GSH) and nuclear factor erythroid 2–related factor 2 (NRF2) antioxidant pathways.[14]

Conclusion and Future Perspectives

Copper-based and carbon quantum dots represent a versatile and promising class of nanomaterials for a wide range of biomedical applications, including drug delivery and bioimaging. While the use of this compound as a direct precursor for quantum dot synthesis requires further investigation, the methodologies and principles outlined in this guide for other copper precursors and for carbon-based materials provide a solid foundation for researchers. Future research should focus on optimizing the synthesis of these quantum dots to achieve higher quantum yields and better control over their physicochemical properties. Furthermore, a deeper understanding of their interactions with biological systems and their long-term biocompatibility and toxicity is crucial for their successful translation into clinical applications. The continued development of these nanomaterials holds the potential to revolutionize diagnostics and therapeutics in the years to come.

References

- 1. Advancing Cancer Therapy with Quantum Dots and Other Nanostructures: A Review of Drug Delivery Innovations, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. briefs.techconnect.org [briefs.techconnect.org]

- 3. mdpi.com [mdpi.com]

- 4. Current Advances in the Biomedical Applications of Quantum Dots: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural carbon-based quantum dots and their applications in drug delivery: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chalcogen.ro [chalcogen.ro]

- 11. CN105562705A - Method for synthesizing copper quantum dots based on protein and application of copper quantum dots - Google Patents [patents.google.com]

- 12. cst.kipmi.or.id [cst.kipmi.or.id]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Magnetic Secrets of Copper Carbonates at Low Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pure copper(II) carbonate (CuCO₃) is a compound rarely synthesized and, as a result, its low-temperature magnetic properties remain largely uncharacterized in publicly available literature. The most definitive synthesis, achieved under high-pressure and high-temperature conditions, was reported in 1973, but detailed magnetic studies on this pure form are not readily accessible. In contrast, the naturally occurring basic copper carbonates, malachite [Cu₂(OH)₂CO₃] and azurite [Cu₃(OH)₂(CO₃)₂], have been the subject of extensive investigation, revealing complex and intriguing magnetic behaviors at cryogenic temperatures. This technical guide provides a comprehensive overview of the low-temperature magnetic properties of these two readily available and technologically relevant copper carbonate compounds. It details their magnetic structures, transitions, and the experimental protocols used for their characterization, serving as a vital resource for researchers in materials science, chemistry, and drug development.

Introduction: The Challenge of Pure this compound

The term "this compound" typically refers to the basic copper carbonates, malachite and azurite, which are abundant in nature. True, neutral copper(II) carbonate (CuCO₃) is a gray powder that was first reliably synthesized in 1973 by heating basic this compound in a carbon dioxide atmosphere at 500 °C and 2 GPa. Due to these extreme synthesis requirements, pure CuCO₃ is not commonly studied. Consequently, a comprehensive, publicly accessible dataset on its low-temperature magnetic properties is currently unavailable. This guide, therefore, focuses on the well-documented magnetic characteristics of malachite and azurite.

Magnetic Properties of Malachite [Cu₂(OH)₂CO₃]

Malachite exhibits magnetic properties characteristic of a one-dimensional antiferromagnetic system with a significant spin gap. This behavior is attributed to the arrangement of Cu²⁺ ions in chains within its crystal structure.

Magnetic Susceptibility

The magnetic susceptibility of malachite does not show a sharp transition to a long-range ordered state but rather a broad maximum at low temperatures, which is indicative of short-range magnetic correlations. The temperature dependence of the magnetic susceptibility can be effectively modeled using a one-dimensional alternating Heisenberg chain model. This model accounts for different exchange interactions between adjacent Cu²⁺ ions in the chain.

| Parameter | Value | Reference |

| Primary Exchange Coupling (J₁) | 189 K | [1] |

| Alternating Exchange Coupling (J₂) | 89 K | [1] |

| g-factor | 2.18 | [1] |

| Spin Gap (Δ) | 129 K | [1] |

Table 1: Key magnetic parameters for malachite derived from magnetic susceptibility measurements.

The presence of a spin gap indicates that a finite amount of energy is required to excite the magnetic system from its ground state to the first excited state.

Magnetic Properties of Azurite [Cu₃(OH)₂(CO₃)₂]

Azurite is a model system for a one-dimensional distorted diamond chain antiferromagnet. Its magnetic behavior is more complex than that of malachite, culminating in a transition to a long-range antiferromagnetically ordered state at a very low temperature.

Magnetic Ordering and Néel Temperature

Azurite undergoes a phase transition from a paramagnetic state to an antiferromagnetic (AFM) state at a Néel temperature (Tₙ) of approximately 1.9 K.[2][3] Below this temperature, the magnetic moments of the Cu²⁺ ions align in an antiparallel fashion, resulting in a net zero magnetization in the absence of an external magnetic field.

Magnetic Structure

Neutron diffraction studies have been crucial in determining the magnetic structure of azurite below its Néel temperature. The magnetic ordering is commensurate with the crystal lattice. The ordered magnetic moment structure is complex, with two inequivalent magnetic moments on the copper sites.

| Parameter | Value | Reference |

| Néel Temperature (Tₙ) | ~1.9 K | [2][3] |

| Magnetic Moment (Cu site 1) | 0.684(14) µB | [4] |

| Magnetic Moment (Cu site 2) | 0.264(16) µB | [4] |

| Magnetic Propagation Vector | (1/2, 1/2, 1/2) | [3] |

Table 2: Low-temperature magnetic properties of azurite.

The magnetic structure is influenced by anisotropic exchange and Dzyaloshinskii-Moriya interactions.[5]

Experimental Protocols

The characterization of the low-temperature magnetic properties of copper carbonates relies on a suite of sensitive experimental techniques.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is the primary technique for measuring the magnetic susceptibility of materials with high precision.

Methodology:

-

Sample Preparation: A powdered sample of the this compound (typically 1-20 mg) is packed into a gelatin capsule or a straw made of a material with a known, low magnetic background signal.

-

Mounting: The sample is mounted on a sample rod and inserted into the SQUID magnetometer.

-

Temperature and Field Control: The sample chamber is cooled to the desired starting temperature (e.g., 300 K). The magnetic moment is then measured as a function of temperature as the sample is cooled to the base temperature (typically around 2 K). Measurements are often performed in both zero-field-cooled (ZFC) and field-cooled (FC) modes to probe for magnetic history effects.

-

Data Acquisition: A small DC magnetic field (e.g., 100-1000 Oe) is applied, and the magnetic moment is recorded at discrete temperature intervals.

-

Data Analysis: The raw magnetic moment data is corrected for the sample holder's magnetic contribution and the sample's mass to obtain the magnetic susceptibility (χ) in emu/mol·Oe.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the arrangement of magnetic moments in a crystalline material.

Methodology:

-

Sample Preparation: A relatively large powder sample (several grams) is loaded into a sample holder made of a material that is nearly transparent to neutrons, such as vanadium.

-

Cryostat: The sample is placed in a cryostat that allows for cooling to temperatures below the magnetic ordering temperature.

-

Data Collection above Tₙ: A neutron diffraction pattern is collected at a temperature above the Néel temperature to determine the crystal structure without magnetic contributions.

-

Data Collection below Tₙ: The sample is cooled to a temperature below the Néel temperature, and another diffraction pattern is collected. The appearance of new Bragg peaks or changes in the intensity of existing nuclear peaks indicates the onset of long-range magnetic order.

-

Magnetic Structure Refinement: The positions and intensities of the magnetic Bragg peaks are used to determine the size and orientation of the magnetic moments on the copper ions and the magnetic propagation vector that describes the periodicity of the magnetic structure.

Low-Temperature Specific Heat Measurement

Specific heat measurements provide information about the thermal properties of a material and can reveal phase transitions, including magnetic ordering.

Methodology:

-

Sample Preparation: A small, pelletized sample is prepared to ensure good thermal contact.

-

Calorimeter: The sample is mounted in a calorimeter within a cryostat. A thermometer and a heater are attached to the sample platform.

-

Measurement Technique (Relaxation Method): a. The sample is cooled to the desired temperature. b. A small heat pulse is applied to the sample, causing its temperature to rise. c. The heat source is turned off, and the sample temperature relaxes back to the base temperature. d. The time constant of this relaxation is proportional to the heat capacity of the sample.

-

Data Acquisition: The heat capacity is measured over a range of temperatures, with particular attention to the region around the suspected magnetic transition.

-

Data Analysis: A sharp peak (lambda-like anomaly) in the heat capacity versus temperature plot is a hallmark of a second-order phase transition, such as the onset of antiferromagnetic ordering. The entropy change associated with the transition can be calculated by integrating the magnetic contribution to the specific heat.

Conclusion

While the low-temperature magnetic properties of pure copper(II) carbonate remain an open area for research due to its challenging synthesis, the readily available basic copper carbonates, malachite and azurite, offer rich and distinct magnetic phenomena. Malachite behaves as a one-dimensional antiferromagnet with a spin gap, while azurite exhibits a transition to a complex, long-range antiferromagnetic state at approximately 1.9 K. Understanding the magnetic behavior of these materials is not only of fundamental scientific interest but also has implications for the development of new magnetic materials and potentially for applications where controlling magnetic properties at the nanoscale is crucial. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the magnetic properties of these and other related copper compounds.

References

theoretical modeling of copper carbonate surface chemistry

An In-Depth Technical Guide to the Theoretical Modeling of Copper Carbonate Surface Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper carbonates, primarily in their basic forms such as malachite (Cu₂(OH)₂CO₃) and azurite (Cu₃(OH)₂ (CO₃)₂), are compounds of significant interest across various scientific and industrial domains. Their applications range from catalysis and pigments to serving as precursors for the synthesis of other copper-based materials.[1] In the context of drug development and materials science, understanding the surface chemistry of this compound is crucial for predicting its interactions with biological molecules, designing novel catalysts, and controlling its dissolution and reactivity.

Theoretical modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to investigate the atomic-scale details of surface structures, electronic properties, and reaction mechanisms.[2] While extensive research has been dedicated to the theoretical modeling of copper and copper oxide surfaces, the surface chemistry of this compound is a less explored yet critical area. This technical guide provides a comprehensive overview of the current state of , supported by relevant experimental data and methodologies.

Synthesis and Experimental Characterization of this compound

A fundamental understanding of the material's synthesis and its physical and chemical properties is a prerequisite for accurate theoretical modeling. Basic this compound is most commonly synthesized through precipitation reactions.

Synthesis Protocols

Precipitation Method:

A common laboratory-scale synthesis involves the reaction of a soluble copper(II) salt with a soluble carbonate or bicarbonate salt.[1]

-

Reactants: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Prepare aqueous solutions of the copper salt and the carbonate/bicarbonate salt separately.

-

Slowly add the copper salt solution to the carbonate/bicarbonate solution with constant stirring.

-

Control of reaction parameters such as temperature and pH is crucial for obtaining desired particle size and morphology. For instance, maintaining a temperature of around 50°C and a pH between 7.0 and 7.5 can yield spherical malachite particles.

-

The resulting precipitate is then filtered, washed to remove soluble impurities, and dried.[1]

-

Experimental Characterization Techniques

The synthesized this compound is typically characterized using a suite of analytical techniques to determine its morphology, crystal structure, and surface properties.

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the particle morphology and size.

-

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the sample (e.g., malachite, azurite) by comparing the diffraction pattern to known standards.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the material, confirming the presence of carbonate and hydroxyl groups.

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material. This is particularly valuable for validating theoretical models of surface chemistry.[2]

Theoretical Modeling of this compound Surface Chemistry

Theoretical modeling of this compound surfaces primarily employs Density Functional Theory (DFT) to investigate their atomic and electronic structure, as well as their reactivity towards various molecules. While the body of research specifically on this compound is growing, many insights are drawn from the extensive studies on copper and copper oxide surfaces.

Computational Methodology

A typical DFT study of a crystal surface involves several key steps. The following table summarizes common parameters and methods used in the theoretical modeling of copper-based material surfaces, including malachite.[2][3]

| Parameter | Typical Values/Methods |

| Software | VASP (Vienna Ab initio Simulation Package), Quantum ESPRESSO, CASTEP |

| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with functionals like PBE (Perdew-Burke-Ernzerhof) or PW91. For systems with strong electron correlation (like copper), DFT+U is often employed. |

| Basis Set | Plane-wave basis sets are commonly used. |

| Pseudopotentials | Projector Augmented Wave (PAW) or Ultrasoft Pseudopotentials. |

| Slab Model | The surface is modeled as a slab of finite thickness, separated by a vacuum layer to avoid interactions between periodic images. |